molecular formula C22H20FNO3 B2964701 1-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropane-1-carboxamide CAS No. 2097859-83-9

1-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropane-1-carboxamide

Cat. No.: B2964701
CAS No.: 2097859-83-9
M. Wt: 365.404
InChI Key: HYFYEAYUCLNTOA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a furanyl group, and a carboxamide group attached to a cyclopropane ring . These functional groups suggest that this compound could have interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopropane ring, a three-membered ring, could introduce some strain into the molecule, potentially making it more reactive . The fluorine atom on the phenyl ring is likely to be highly electronegative, pulling electron density towards itself and away from the rest of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine . The fluorophenyl group might undergo reactions typical of aromatic halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents . The fluorine atom might also influence the compound’s properties, as fluorine is highly electronegative .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds related to 1-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropane-1-carboxamide focuses on their synthesis, structural analysis, and potential applications. The synthetic methods often involve multi-step nucleophilic substitution reactions and ester hydrolysis, yielding compounds with confirmed structures through spectroscopy and crystallography techniques. For instance, a study by Zhou et al. (2021) developed a high-yield synthetic method for a structurally related compound, showcasing the interest in manipulating the cyclopropane core for scientific applications (Zhihui Zhou et al., 2021).

Material Science and Polymer Chemistry

In material science and polymer chemistry, the incorporation of cyclopropane derivatives and fluorinated compounds is explored to improve materials' properties. For example, Hsiao et al. (1999) synthesized aromatic polyamides containing the cyclohexane structure, demonstrating how modifications in the cyclopropane and fluorophenyl units can impact the thermal and solubility properties of polymers, potentially leading to advanced materials with specialized applications (S. Hsiao et al., 1999).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, studying its interactions with biological targets, and exploring its potential uses in fields like medicinal chemistry .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO3/c23-18-9-7-17(8-10-18)22(11-12-22)21(26)24-14-19(25)15-3-5-16(6-4-15)20-2-1-13-27-20/h1-10,13,19,25H,11-12,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFYEAYUCLNTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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